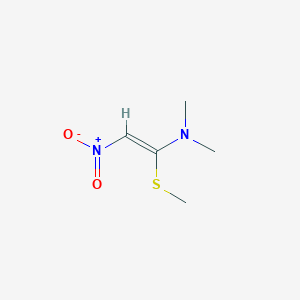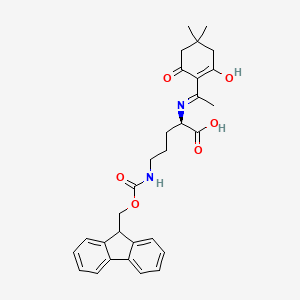![molecular formula C13H8N2O2S2 B13137652 4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is a compound that belongs to the bithiazole family, characterized by the presence of two thiazole rings. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid typically involves the formation of the bithiazole core followed by the introduction of the phenyl and carboxylic acid groups. One common method is the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The bithiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or alkylating agents are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid involves its interaction with specific molecular targets. For instance, it can act as a catalytic inhibitor of human DNA topoisomerase IIα, a crucial enzyme involved in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and reduce cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
- 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
- 2,2’-Dichloro-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole
Comparison: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other bithiazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8N2O2S2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-phenyl-2-(1,3-thiazol-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S2/c16-13(17)11-10(8-4-2-1-3-5-8)15-12(19-11)9-6-18-7-14-9/h1-7H,(H,16,17) |
InChI Key |
QHAMOJIEEATAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CSC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)






